molecular formula C16H23ClN2O2 B4409505 4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride

4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride

Cat. No. B4409505
M. Wt: 310.82 g/mol
InChI Key: DCYONZOIIVTJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride, commonly known as ADAM, is a selective radioligand used for imaging serotonin transporters (SERTs) in the central nervous system. The compound is a potent and specific inhibitor of SERT, which plays a key role in regulating the levels of serotonin in the brain. The ability to image SERTs using ADAM has important applications in the diagnosis and treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction.

Mechanism of Action

ADAM binds selectively to 4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride and inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety.
Biochemical and Physiological Effects
The increased levels of serotonin resulting from ADAM binding to this compound have a number of biochemical and physiological effects. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Increased serotonin levels have been associated with improved mood, decreased anxiety, and decreased appetite.

Advantages and Limitations for Lab Experiments

The use of ADAM in lab experiments has several advantages. It is a highly selective radioligand that allows for accurate imaging of 4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride in the brain. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to the use of ADAM. It has a relatively short half-life, which limits the duration of imaging studies. Additionally, the use of radioligands requires specialized equipment and trained personnel, which can be expensive and time-consuming.

Future Directions

There are many potential future directions for research using ADAM. One area of interest is the development of new treatments for neuropsychiatric disorders based on the modulation of SERT function. Another area is the investigation of the role of 4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride in various physiological processes, such as appetite regulation and circadian rhythms. Additionally, new radioligands with improved properties could be developed to enhance the accuracy and duration of imaging studies.

Scientific Research Applications

ADAM has been used extensively in scientific research to study the role of 4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride in various neuropsychiatric disorders. For example, studies have shown that SERT density is decreased in patients with major depressive disorder and that treatment with antidepressant medications can increase SERT density. ADAM imaging has also been used to investigate the effects of drug abuse on SERT function and to assess the efficacy of treatments for addiction.

properties

IUPAC Name

4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c1-13-11-18(12-14(2)20-13)8-3-9-19-16-6-4-15(10-17)5-7-16;/h4-7,13-14H,3,8-9,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYONZOIIVTJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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